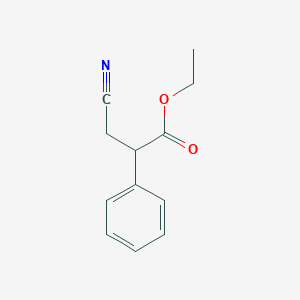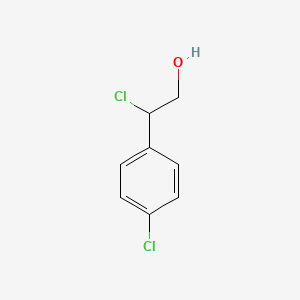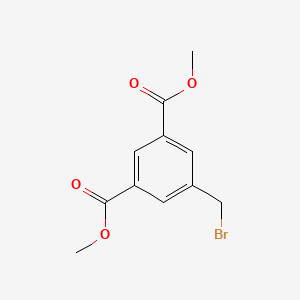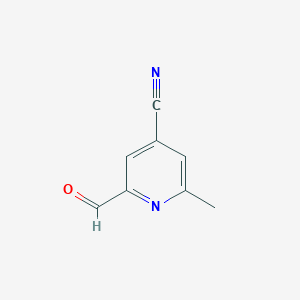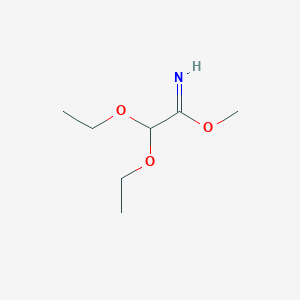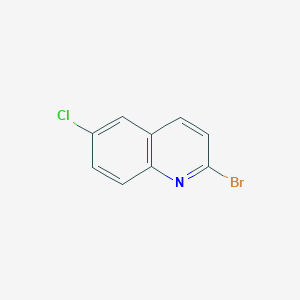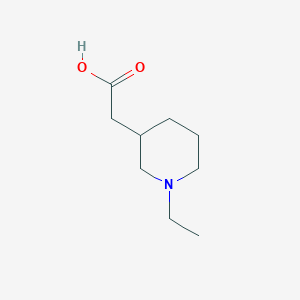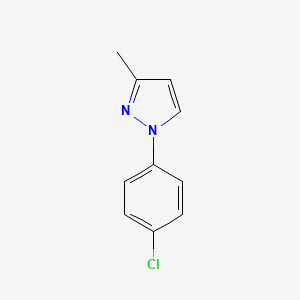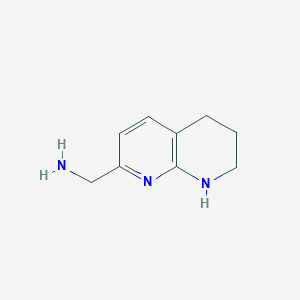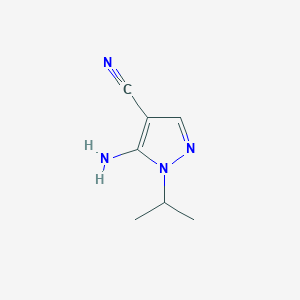![molecular formula C9H6F3N3O B1356826 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 5711-62-6](/img/structure/B1356826.png)
5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, commonly known as TFPA, is a compound of interest in the chemical and scientific research community. It is a heterocyclic compound that belongs to the oxadiazole family and is composed of a five-membered ring with two nitrogen atoms and one oxygen atom. TFPA has been studied extensively for its unique properties and potential applications in various scientific fields.
Applications De Recherche Scientifique
Photochemistry and Synthesis
Photochemical Properties and Synthetic Applications : Fluorinated 1,3,4-oxadiazoles, including 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, have been studied for their photochemical properties. The photolytic intermediates from these compounds can lead to various fluorinated heterocycles, useful in synthesizing target fluorinated structures (Pace et al., 2004).
Synthesis and Crystal Structure Analysis : N-Substituted-5-aryl-1,3,4-oxadiazole-2-amines have been synthesized and analyzed, providing insights into the crystal structures of these compounds. This research enhances understanding of their molecular arrangements, which is crucial for various applications (Xi Li-min, 2010).
Biological and Antimicrobial Applications
Antifungal Properties : Studies on derivatives of 1,3,4-oxadiazoles have shown potential antifungal activity against various human pathogenic fungal strains. This suggests their application in developing antifungal drugs (Nimbalkar et al., 2016).
Anticancer Potential : Some oxadiazoles have been tested against various cancer cell lines, showing significant anticancer activity. This highlights their potential as chemotherapeutic agents (Ahsan et al., 2020).
Antimicrobial Activities : Oxadiazole derivatives have been evaluated for their antimicrobial properties. Some compounds have shown high potency against bacterial and fungal strains, indicating their usefulness in developing new antimicrobial agents (Parikh & Joshi, 2014).
Miscellaneous Applications
Polymer Science : The intercalation of oxadiazole derivatives into polymers like montmorillonite has been explored for drug delivery systems. This approach enhances the release behavior and antimicrobial activity of the compounds (Salahuddin et al., 2014).
Antioxidant Activity : Some 1,3,4-oxadiazole derivatives exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related diseases (Kotaiah et al., 2012).
Propriétés
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFGKVGSCXXDAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592503 |
Source


|
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
5711-62-6 |
Source


|
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5711-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

